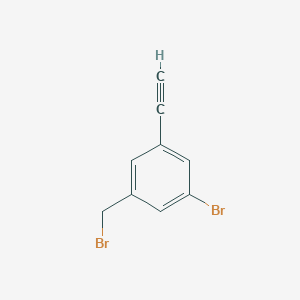
1-Bromo-3-(bromomethyl)-5-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(bromomethyl)-5-ethynylbenzene is an organic compound with the molecular formula C9H6Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a bromo group, and an ethynyl group. This compound is of interest in organic synthesis and various research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-(bromomethyl)-5-ethynylbenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 3-(bromomethyl)-5-ethynylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(bromomethyl)-5-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-3-(bromomethyl)-5-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(bromomethyl)-5-ethynylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ethynyl group can participate in addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-methylbenzene: Similar structure but lacks the ethynyl group.
1-Bromo-3-(bromomethyl)benzene: Similar structure but lacks the ethynyl group.
1-Bromo-3-ethynylbenzene: Similar structure but lacks the bromomethyl group.
Uniqueness
1-Bromo-3-(bromomethyl)-5-ethynylbenzene is unique due to the presence of both bromomethyl and ethynyl groups on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and research applications.
Propriétés
Formule moléculaire |
C9H6Br2 |
|---|---|
Poids moléculaire |
273.95 g/mol |
Nom IUPAC |
1-bromo-3-(bromomethyl)-5-ethynylbenzene |
InChI |
InChI=1S/C9H6Br2/c1-2-7-3-8(6-10)5-9(11)4-7/h1,3-5H,6H2 |
Clé InChI |
WPMLCHVNKLGDOT-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=C1)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















